An In-Depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Chloro-1-(2-fluorophenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
Introduction
2-Chloro-1-(2-fluorophenyl)ethanone, a halogenated aromatic ketone, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical industry. Its unique structural features—a reactive α-chloro ketone moiety and a fluorinated phenyl ring—make it a versatile precursor for a wide array of complex molecular architectures. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug molecule, enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2-Chloro-1-(2-fluorophenyl)ethanone, from its fundamental properties and synthesis to its applications and safety considerations, tailored for researchers and professionals in drug development.
Physicochemical Properties and Identification
The unique identity and characteristics of 2-Chloro-1-(2-fluorophenyl)ethanone are defined by its Chemical Abstracts Service (CAS) number and its distinct physicochemical properties.
CAS Number: 53688-17-8[1]
| Property | Value | Source |
| Molecular Formula | C₈H₆ClFO | N/A |
| Molecular Weight | 172.58 g/mol | N/A |
| Appearance | White to off-white crystalline solid or powder | Inferred from related compounds |
| Melting Point | Not explicitly reported; expected to be a low-melting solid | N/A |
| Boiling Point | Not explicitly reported | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related compounds |
Synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone
The primary and most efficient method for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone is the Friedel-Crafts acylation of fluorobenzene with chloroacetyl chloride.[2][3][4][5][6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃).
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion intermediate.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general procedure for the synthesis of 2-Chloro-1-(2-fluorophenyl)ethanone.
Materials:
-
Fluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or a nitrogen inlet.
-
Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Acylating Agent: The suspension is cooled to 0 °C in an ice bath. Chloroacetyl chloride (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Addition of Aromatic Substrate: Fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is slowly and carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude 2-Chloro-1-(2-fluorophenyl)ethanone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[8]
Characterization and Analytical Profile
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (H-Ar): A complex multiplet pattern is expected in the range of δ 7.2-8.0 ppm, characteristic of a di-substituted benzene ring with a fluorine substituent. The ortho, meta, and para protons to the acyl group will exhibit distinct chemical shifts and coupling constants due to the electronic effects of the carbonyl and fluorine groups.
-
Methylene Protons (-CH₂Cl): A singlet is anticipated around δ 4.5-4.8 ppm for the two protons of the chloromethyl group.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O): A peak is expected in the downfield region, around δ 190-195 ppm.
-
Aromatic Carbons (C-Ar): Several signals are expected in the range of δ 115-165 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Methylene Carbon (-CH₂Cl): A peak is anticipated around δ 45-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-F Stretch: A strong band in the range of 1200-1250 cm⁻¹ is indicative of the carbon-fluorine bond.
-
C-Cl Stretch: A band in the region of 700-800 cm⁻¹ corresponds to the carbon-chlorine bond.
-
Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 172 and an M+2 peak at m/z 174 with a characteristic isotopic ratio of approximately 3:1, confirming the presence of one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways include the loss of a chlorine radical (•Cl), the chloromethyl radical (•CH₂Cl), and the formation of the 2-fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.
Applications in Drug Development
α-Haloacetophenones are crucial intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to undergo various chemical transformations.[1][16] 2-Chloro-1-(2-fluorophenyl)ethanone serves as a key starting material for the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in many drug molecules.
One notable application is in the synthesis of piperazine derivatives, which are known to exhibit a broad spectrum of biological activities, including cardiotonic, neurotropic, and anti-inflammatory properties.[17]
Workflow: Synthesis of a Hypothetical Piperazine-based Drug Candidate
The following workflow illustrates how 2-Chloro-1-(2-fluorophenyl)ethanone can be utilized in a multi-step synthesis.
Caption: Synthetic workflow from the starting material to a potential drug candidate.
Safety and Handling
As with all α-halo ketones, 2-Chloro-1-(2-fluorophenyl)ethanone is a lachrymator and a skin and respiratory tract irritant.[18][19][20][21] Strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are required.
-
Respiratory Protection: All manipulations should be performed in a well-ventilated chemical fume hood. In case of potential aerosol generation, a respirator with an appropriate cartridge should be used.
First-Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
2-Chloro-1-(2-fluorophenyl)ethanone is a valuable and versatile intermediate in organic synthesis, with significant applications in the discovery and development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation is a well-established and efficient process. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its safe and effective utilization in a research and development setting. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical information to leverage the synthetic potential of this important chemical building block.
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